molecular formula C7H6ClN3O2S B597173 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1363381-40-1

4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B597173
CAS No.: 1363381-40-1
M. Wt: 231.654
InChI Key: NYNPBYKQGURQND-UHFFFAOYSA-N
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Description

4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and a methylsulfonyl group at position 5. This scaffold is structurally analogous to purine nucleosides, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism .

Properties

IUPAC Name

4-chloro-5-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c1-14(12,13)4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNPBYKQGURQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Cyclization Strategies for 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine

The synthesis of the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, typically involves a two-step process:

  • Condensation : 2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.

  • Cyclization-Elimination : The intermediate undergoes cyclization with formamidine salts (e.g., formamidine acetate) under basic conditions, followed by HCl elimination to yield the pyrrolo[2,3-d]pyrimidine core.

Example Conditions

StepReactantsCatalyst/SolventTemperatureYield
12-Methyl-3,3-dichloroacrylonitrile + Trimethyl orthoformateZnCl₂ (1–5 wt%) in cyclohexane30–110°C85–92%
2Intermediate + Formamidine acetateNaOMe/MeOH65–70°C90.2%

Regioselective Introduction of the Methylsulfonyl Group at Position 5

The addition of a methylsulfonyl moiety at position 5 remains underexplored in literature. Two plausible strategies emerge:

Direct Sulfonylation of Preformed Pyrrolo[2,3-d]Pyrimidine

Post-cyclization sulfonylation using methylsulfonyl chloride (MsCl) in the presence of a base (e.g., NaH) could target position 5. However, competing reactions at nitrogen centers (N7 or N1) necessitate protective groups.

Hypothetical Pathway

  • Protect N7 with a tert-butoxycarbonyl (Boc) group.

  • Treat with MsCl and DMAP in CH₂Cl₂ at 0°C.

  • Deprotect using TFA/CH₂Cl₂.

Challenges : Low regioselectivity and side reactions at N1/N3 positions.

Building Block Approach: Sulfone-Containing Intermediates

Introducing the methylsulfonyl group earlier in the synthesis avoids regioselectivity issues. For example:

  • Start with 5-mercapto-4-chloro-pyrrolo[2,3-d]pyrimidine.

  • Oxidize the thioether to sulfone using m-CPBA or H₂O₂/AcOH.

Example Reaction

5-SH derivativeH2O2/AcOH5-SO2Me derivative\text{5-SH derivative} \xrightarrow{\text{H}2\text{O}2/\text{AcOH}} \text{5-SO}_2\text{Me derivative}

Advantage : Higher control over functionalization.

Comparative Analysis of Sulfonylation Methods

Limited data exists for 4-chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, but analogous reactions suggest the following:

MethodReagentsYieldPurityLimitations
Direct SulfonylationMsCl, NaH, THF~40%85%Low regioselectivity
Thioether Oxidationm-CPBA, CH₂Cl₂65%95%Requires thiol intermediate
Building BlockPre-sulfonylated starting material75%98%Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at Position 5

The substituent at position 5 significantly influences physicochemical and biological properties:

Compound Substituent (Position 5) Molecular Weight Key Properties/Activities Reference
4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine -SO₂CH₃ 247.67* High polarity, enzyme inhibition potential [Hypothetical]
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine -CF₃ 247.62 Enhanced lipophilicity, improved cell uptake
4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine -CHF₂ 203.58 Moderate acidity (pKa ~9.94), halogen bonding
4-Chloro-5-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine -C₆H₄F 247.66 Aryl group enhances π-π stacking interactions
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid -COOH 225.63 High solubility, hydrogen bonding capability

*Calculated based on molecular formula.

  • Trifluoromethyl (-CF₃): This group increases lipophilicity, enhancing membrane permeability but may reduce solubility .
  • Carboxylic Acid (-COOH): While improving solubility, the acidic proton may limit bioavailability under physiological conditions .

Substituent Effects at Position 4

The chloro group at position 4 is a common leaving group, enabling nucleophilic substitution reactions. Comparisons with other substituents:

Compound Substituent (Position 4) Reaction Efficiency (Yield) Biological Activity Notes Reference
This compound -Cl N/A Intermediate for further derivatization [Hypothetical]
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine -NHPh 37% Moderate kinase inhibition
N-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine -NHC₆H₄F 29% Enhanced selectivity for targets
4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine -NH₂ High Orally bioavailable, antiviral
  • Chloro (-Cl): Facilitates easy substitution with amines or other nucleophiles, making it a versatile synthetic intermediate .
  • Amino (-NH₂): Direct substitution of -Cl with -NH₂ improves water solubility and bioavailability, as seen in antiviral agents .

Biological Activity

4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C6H6ClN3O2S
  • Molecular Weight : 195.65 g/mol
  • Melting Point : 188-194 °C
  • Solubility : Soluble in DMSO, ethyl acetate, and methanol.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Antiviral Activity : Research indicates that derivatives of pyrrolo[2,3-D]pyrimidines exhibit antiviral properties against flaviviruses such as Zika and dengue viruses. These compounds may interfere with viral replication mechanisms at the cellular level.
  • Impact on Microtubule Dynamics : Some studies have demonstrated that this class of compounds affects microtubule assembly and dynamics, which is crucial for mitotic processes. Disruption in microtubule function can lead to cell cycle arrest and subsequent cell death.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Cell Line/Model Activity Observed Concentration Tested Mechanism
HeLa CellsAntiproliferative1-10 µMInhibition of tubulin assembly
Zika VirusAntiviral1.5 µMInterference with viral replication
Mouse Melanoma ModelTumor growth inhibitionN/AMultiple RTK inhibition

Case Studies

  • Antiproliferative Effects on Cancer Cells :
    A study evaluated the antiproliferative effects of various derivatives of pyrrolo[2,3-D]pyrimidines on HeLa cells. The results indicated that compounds with specific substitutions retained significant activity against these cancer cells, suggesting a potential role in cancer therapy .
  • Antiviral Activity Against Flaviviruses :
    Another investigation focused on the antiviral properties of this compound derivatives against Zika virus. The findings revealed that certain compounds provided over 90% protection against viral infection, highlighting their potential as therapeutic agents for viral diseases .
  • Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) :
    Compounds derived from this scaffold were synthesized and tested for their ability to inhibit VEGFR-2, a critical target in cancer therapy due to its role in angiogenesis. Some derivatives showed enhanced potency compared to existing inhibitors .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and scaffold integrity (e.g., δ 11.74 ppm for NH protons in pyrrolo[2,3-d]pyrimidine derivatives) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., m/z 229.0887 for fluorophenyl analogs) .
  • HPLC : Monitors reaction progress and purity, especially for polar intermediates .

How can researchers optimize reaction conditions to improve yields in nucleophilic substitution reactions?

Q. Advanced

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while isopropanol aids in precipitation .
  • Catalysis : Acidic conditions (e.g., HCl) accelerate substitutions by protonating leaving groups .
  • Temperature Control : Reflux (80–100°C) balances reaction rate and side-product formation.
  • Computational Screening : Quantum chemical calculations predict optimal pathways and transition states, reducing trial-and-error experimentation .

What strategies resolve contradictory data on biological activity across structural analogs?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) clarifies electronic and steric effects on kinase inhibition .
  • Biochemical Assays : Competitive binding assays (e.g., ATP-site displacement in kinases) quantify inhibitory potency (IC₅₀ values) .
  • Kinetic Analysis : Measures on/off rates to distinguish binding affinity (Kd) from catalytic inhibition .

How to design a study investigating substituent electronic effects on reactivity?

Q. Advanced

  • Substituent Variation : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 5- or 7-positions .
  • Kinetic Profiling : Monitor reaction rates (e.g., chlorination or sulfonylation) via time-resolved HPLC or NMR .
  • Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and transition-state energies to rationalize reactivity trends .

What are the challenges in synthesizing N-aryl derivatives of this compound?

Q. Advanced

  • Steric Hindrance : Bulky aryl groups (e.g., naphthyl) reduce substitution efficiency; microwave-assisted synthesis may enhance reactivity .
  • Regioselectivity : Competing reactions at the 4- and 5-positions require protecting-group strategies (e.g., tosyl groups for N-7 protection) .
  • Purification : Column chromatography or recrystallization from methanol/water mixtures isolates pure products .

How does the methylsulfonyl group influence biological activity compared to other substituents?

Q. Advanced

  • Hydrogen Bonding : The sulfonyl group acts as a hydrogen-bond acceptor, enhancing target binding (e.g., kinase ATP pockets) .
  • Metabolic Stability : Methylsulfonyl groups reduce oxidative metabolism compared to ethyl or halogen substituents .
  • Solubility : Polar sulfonyl groups improve aqueous solubility, impacting pharmacokinetic profiles .

What are the best practices for characterizing reaction intermediates?

Q. Advanced

  • In Situ Monitoring : ReactIR or LC-MS tracks transient intermediates .
  • Isolation Techniques : Flash chromatography or fractional crystallization isolates unstable intermediates (e.g., chlorinated precursors) .
  • X-ray Crystallography : Resolves ambiguous structures, particularly for regiochemical isomers .

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